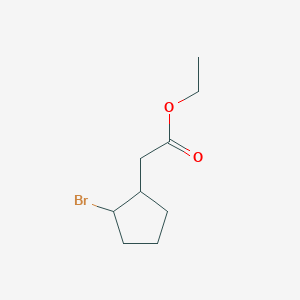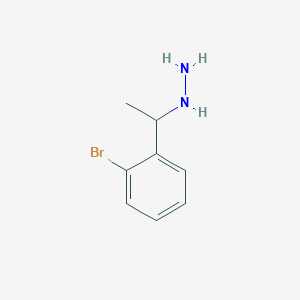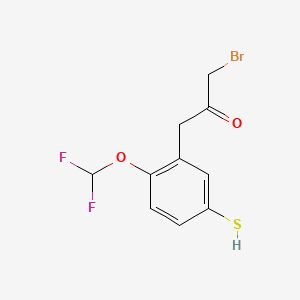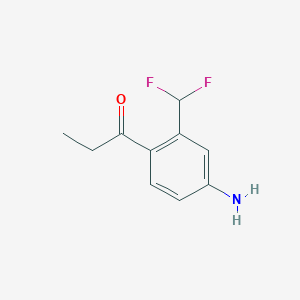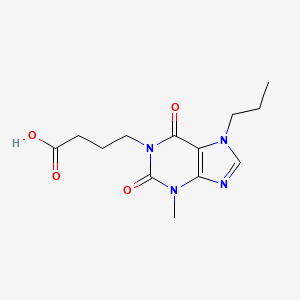![molecular formula C6H12ClNO2S B14064481 6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)
6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a sulfur atom and a nitrogen atom within a bicyclic framework, making it an interesting subject for study in synthetic chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride involves several steps. One common method includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. The reaction typically requires specific temperatures and solvents to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride can be compared with other similar compounds, such as:
- 3lambda6-thia-8-azabicyclo[3.2.1]octane-3,3-dione hydrochloride
- 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride
- 3lambda6-thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride
These compounds share similar bicyclic structures but differ in the specific atoms or groups present within the rings. The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H12ClNO2S |
|---|---|
Poids moléculaire |
197.68 g/mol |
Nom IUPAC |
6λ6-thia-3-azabicyclo[3.2.1]octane 6,6-dioxide;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-10(9)4-5-1-6(10)3-7-2-5;/h5-7H,1-4H2;1H |
Clé InChI |
GGOSLYMEEXMSHI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC1S(=O)(=O)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


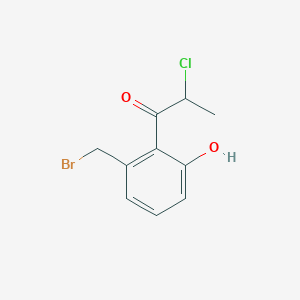


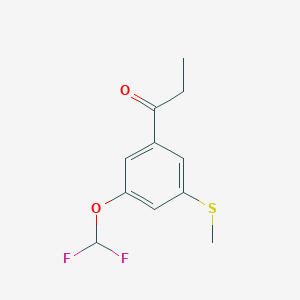


![(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate](/img/structure/B14064431.png)

